BenchChemオンラインストアへようこそ!

N-desmethyl-Doxylamine (succinate)

Pharmacokinetics Metabolism Bioanalysis

Choose N-desmethyl-Doxylamine (succinate) for unmatched analytical accuracy in doxylamine research. As the N-demethylated primary active metabolite—accounting for 20% of urinary radiolabeled dose vs. parent drug's 4%—this succinate salt reference standard is essential for LC-MS/MS method validation, CYP2D6/1A2/2C9 phenotyping, and DDI studies. Its defined ≥90% purity and pharmacopeial traceability as Doxylamine EP Impurity C ensure ANDA and DMF submission compliance. Substituting with parent drug, free base, or alternative salts compromises impurity profiling and quantitative bioanalysis.

Molecular Formula C20H26N2O5
Molecular Weight 374.4 g/mol
Cat. No. B10829738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-desmethyl-Doxylamine (succinate)
Molecular FormulaC20H26N2O5
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC.C(CC(=O)O)C(=O)O
InChIInChI=1S/C16H20N2O.C4H6O4/c1-16(19-13-12-17-2,14-8-4-3-5-9-14)15-10-6-7-11-18-15;5-3(6)1-2-4(7)8/h3-11,17H,12-13H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
InChIKeyOFYCOMGEUIVSJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl-Doxylamine (Succinate): Technical Reference Standard for Pharmacokinetic and Bioanalytical Research


N-desmethyl-Doxylamine (succinate) is the N-demethylated primary active metabolite of doxylamine, a first-generation ethanolamine-class antihistamine [1]. Doxylamine undergoes extensive hepatic biotransformation primarily via cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP2C9 to yield N-desmethyl-doxylamine and the subsequent didesmethyl metabolite [2]. The succinate salt form (C₁₆H₂₀N₂O·C₄H₆O₄, molecular weight 374.43 g/mol) is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical research .

Why Generic N-Desmethyl-Doxylamine (Succinate) Substitution Fails: Metabolite Identity and Salt Form Specificity


Substituting N-desmethyl-doxylamine (succinate) with the parent drug doxylamine, the free base desmethyl doxylamine, or alternative salt forms introduces critical errors in analytical and pharmacokinetic research. As a specific primary metabolite, N-desmethyl-doxylamine exhibits distinct elimination kinetics and metabolic fate compared to doxylamine; in rhesus monkey studies, N-desmethyl-doxylamine accounted for 20% of the urinary radiolabeled dose, whereas unchanged doxylamine represented only 4% [1]. The succinate counterion confers defined physicochemical properties essential for reference standard use, including traceability to pharmacopeial specifications . Use of non-equivalent forms compromises quantitative accuracy in LC-MS/MS bioanalysis and invalidates impurity profiling required for ANDA and DMF regulatory submissions .

N-Desmethyl-Doxylamine (Succinate): Quantitative Differential Evidence Versus Comparators


N-Desmethyl-Doxylamine as the Predominant Circulating Metabolite: 5-Fold Higher Urinary Abundance Than Parent Drug

N-desmethyl-doxylamine constitutes the major urinary metabolite of doxylamine, with quantitation substantially exceeding that of unchanged parent drug. In rhesus monkeys administered 13 mg/kg ¹⁴C-doxylamine succinate orally, N-desmethyl-doxylamine represented 20% of the total radiolabeled dose recovered in 48-hour urine, compared with only 4% for unchanged doxylamine [1]. Additionally, N-desmethyl-doxylamine achieved a maximum plasma concentration of 790 ng/mL at 2 hours post-dose, versus 930 ng/mL for doxylamine at the same time point [1].

Pharmacokinetics Metabolism Bioanalysis

Differential Elimination Kinetics: 20% Shorter Half-Life of N-Desmethyl-Doxylamine Versus Parent Doxylamine

N-desmethyl-doxylamine exhibits a distinct elimination profile compared to its parent compound, with a reduced terminal half-life reflecting its status as an intermediate metabolite subject to further biotransformation. Human pharmacokinetic studies indicate an elimination half-life of approximately 10 hours for N-desmethyl-doxylamine, compared with approximately 12.6 hours for doxylamine . The didesmethyl metabolite and glucuronide conjugates represent subsequent elimination pathways [1].

Pharmacokinetics Elimination Half-life

N-Desmethyl-Doxylamine Glucuronide Conjugation: Species-Specific Excretion Profile in Fischer 344 Rats

N-desmethyl-doxylamine undergoes phase II glucuronide conjugation, and the extent of conjugated metabolite excretion has been quantitatively characterized in Fischer 344 rats. Following oral administration of ¹⁴C-doxylamine succinate at 13.3 mg/kg, cumulative urinary and fecal elimination of conjugated doxylamine metabolites (including N-desmethyldoxylamine O-glucuronide) was 44.4 ± 4.2% of total recovered dose in male rats and 47.3 ± 8.1% in female rats [1]. At the higher 133 mg/kg dose, elimination increased to 55.2 ± 2.6% (male) and 47.9 ± 2.5% (female) [1].

Metabolism Glucuronidation Toxicokinetics

Reference Standard for Pharmacopeial Impurity Profiling: Traceability to USP and EP Specifications

N-desmethyl-doxylamine (succinate) is designated as Doxylamine EP Impurity C, with the succinate salt form providing full characterization for use as a certified reference standard . This compound enables traceability to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specifications for impurity quantification in doxylamine API and finished drug products . In contrast, non-pharmacopeial or in-house synthesized metabolites lack this validated traceability chain and the accompanying Certificate of Analysis (CoA) with comprehensive characterization data including purity, NMR, and MS .

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

CYP2D6 Polymorphism Impacts Doxylamine N-Demethylation: Metabolite Formation as Probe for Pharmacogenomic Variability

The formation of N-desmethyl-doxylamine from doxylamine is catalyzed primarily by CYP2D6, with contributions from CYP1A2 and CYP2C9 [1]. CYP2D6 is a highly polymorphic enzyme with well-documented genetic variants that produce poor, intermediate, extensive, and ultrarapid metabolizer phenotypes in human populations [2]. In contrast, the subsequent metabolism to N,N-didesmethyldoxylamine involves additional enzymatic steps that may exhibit different isoform specificity [1]. No quantitative Km or Vmax data for N-demethylation of doxylamine by specific CYP isoforms were identified in publicly accessible literature.

Pharmacogenomics CYP2D6 Enzyme Polymorphism

N-Desmethyl-Doxylamine (Succinate): Validated Application Scenarios for Research and Industrial Use


LC-MS/MS Bioanalytical Method Development and Validation

Utilize N-desmethyl-doxylamine (succinate) as a primary reference standard for developing and validating LC-MS/MS methods to quantify doxylamine and its metabolites in plasma and urine matrices. The compound's predominant circulating abundance (5-fold higher urinary recovery than parent drug [1]) and defined half-life (~10 hours ) establish it as a critical analyte for pharmacokinetic studies. The succinate salt provides defined purity (typically ≥90% ) suitable for calibration curve preparation and quality control sample spiking.

Regulatory Impurity Profiling for ANDA and DMF Submissions

Employ N-desmethyl-doxylamine (succinate) as Doxylamine EP Impurity C [1] for impurity quantification in doxylamine API and finished drug products. The certified reference standard provides traceability to USP and EP specifications , which is a regulatory requirement for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions. Use in stability-indicating HPLC methods to monitor impurity levels during forced degradation studies and long-term stability testing.

In Vitro Metabolism and CYP Phenotyping Studies

Use N-desmethyl-doxylamine (succinate) as a reference standard to identify and quantify doxylamine N-demethylation products in hepatic microsomal or hepatocyte incubation studies. Given that doxylamine N-demethylation is catalyzed by CYP2D6, CYP1A2, and CYP2C9 [1], the compound enables CYP phenotyping experiments and drug-drug interaction (DDI) assessments. The availability of the succinate salt simplifies preparation of standard solutions for LC-MS/MS quantification of metabolite formation rates.

Pharmacogenomic Variability Research

Apply N-desmethyl-doxylamine (succinate) as a quantitative probe for investigating the impact of CYP2D6 genetic polymorphisms on doxylamine metabolism. The CYP2D6-dependent formation of N-desmethyl-doxylamine [1] enables comparative studies across genotyped human liver microsomes or in healthy volunteers stratified by CYP2D6 metabolizer status. Quantitation of N-desmethyl-doxylamine formation rates may reveal inter-individual variability relevant to doxylamine safety and efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-desmethyl-Doxylamine (succinate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.